

# S2101 Clinical Trial: A Technical Deep Dive into Design and Objectives

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | S2101    |           |
| Cat. No.:            | B1139106 | Get Quote |

An In-depth Guide for Researchers and Drug Development Professionals

The **S2101** clinical trial, also known as BiCaZO, is a Phase II study sponsored by the SWOG Cancer Research Network. It is an immunoMATCH pilot study evaluating the combination of cabozantinib and nivolumab in patients with advanced solid tumors, specifically immunotherapy-refractory melanoma and squamous cell carcinoma of the head and neck (HNSCC). This technical guide provides a comprehensive overview of the **S2101** study's design, primary objectives, and experimental protocols for an audience of researchers, scientists, and drug development professionals.

# Study Design and Patient Population

The **S2101** trial employs a biomarker-stratified, open-label, two-stage design. The study aims to determine the efficacy of the combination therapy in patient cohorts stratified by two key biomarkers: Tumor Mutational Burden (TMB) and a gene expression profile for Tumor Inflammation Score (TIS).

Patient Population: The trial enrolls adult patients (18 years or older) with histologically confirmed advanced, unresectable, or metastatic melanoma or squamous cell carcinoma of the head and neck. A key inclusion criterion is documented disease progression on or after treatment with a PD-1/PD-L1 checkpoint inhibitor.

The study is divided into two main stages:



- Stage 1: In this initial stage, 60 patients are enrolled and receive the combination treatment.
   Tumor tissue from these patients is retrospectively analyzed to determine their TMB and TIS status.
- Stage 2: Following the analysis from Stage 1, the trial moves to a prospective enrollment phase. In this stage, 30 patients will be enrolled into each of the four biomarker-defined cohorts.

**Ouantitative Study Parameters** 

| Parameter                   | Value                        |
|-----------------------------|------------------------------|
| Trial Phase                 | II                           |
| NCT Number                  | NCT05136196                  |
| Sponsor                     | SWOG Cancer Research Network |
| Target Enrollment (Stage 1) | 60 patients                  |
| Target Enrollment (Stage 2) | 30 patients per cohort       |
| Total Estimated Enrollment  | 180 patients                 |
| Study Duration per Patient  | Up to 3 years[1]             |

# **Primary Objectives**

The primary objectives of the **S2101** study are multifaceted, focusing on both the feasibility of the biomarker-driven approach and the clinical efficacy of the combination therapy.

# **Key Primary Objectives:**

- Feasibility of Molecular Characterization: To assess the proportion of participants for whom molecular characterization based on TMB and GEP (for TIS) can be completed within a 21day turnaround time from biopsy.[2]
- Efficacy Evaluation: To determine the overall response rate (ORR) of the cabozantinib and nivolumab combination in each disease cohort (melanoma and HNSCC), both across and within the four biomarker subgroups.[2]



# **Experimental Protocols**Treatment Protocol

Patients enrolled in the **S2101** trial receive a combination of cabozantinib and nivolumab.

| Drug                      | Dosage and Administration                                     |
|---------------------------|---------------------------------------------------------------|
| Cabozantinib (NSC#761968) | 40 mg taken orally once daily.                                |
| Nivolumab (NSC#748726)    | 480 mg administered as an intravenous infusion every 4 weeks. |

Treatment is continued for up to two years, or until disease progression or unacceptable toxicity.

### **Biomarker Assessment**

A central component of the **S2101** study is the stratification of patients based on TMB and TIS.

Tumor Mutational Burden (TMB):

- Methodology: TMB is determined by assessing the number of somatic, non-synonymous
  mutations per megabase of the tumor genome. While whole-exome sequencing (WES) is
  considered the gold standard, targeted next-generation sequencing (NGS) panels are more
  commonly used in clinical trial settings for their efficiency. The exact NGS panel used in
  S2101 is not specified in the public documents.
- Stratification: Patients are categorized as having either "high" or "low" TMB. The specific numerical cutoff for this stratification in the S2101 protocol is not publicly available.
   Generally, a cutoff of ≥10 mutations/megabase is often used to define TMB-high status in various cancer types.[3]

Tumor Inflammation Signature (TIS):

Methodology: TIS is an 18-gene signature that reflects a pre-existing but suppressed
adaptive immune response within the tumor microenvironment. It is assessed using gene
expression profiling (GEP), often performed with technologies like the NanoString nCounter



platform. The 18 genes are involved in antigen presentation, chemokine expression, cytotoxic activity, and adaptive immune resistance.

• Stratification: Similar to TMB, patients are stratified into "high" and "low" TIS categories. The precise algorithm and cutoff values for this stratification in the **S2101** study are not detailed in the available information.

## **Signaling Pathways and Mechanism of Action**

The combination of cabozantinib and nivolumab is designed to attack the cancer through two distinct but potentially synergistic mechanisms.

Nivolumab: As an immune checkpoint inhibitor, nivolumab targets the programmed cell death protein 1 (PD-1) receptor on T-cells. By blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2) on tumor cells, nivolumab "releases the brakes" on the immune system, enabling T-cells to recognize and attack cancer cells.

Cabozantinib: This agent is a multi-targeted tyrosine kinase inhibitor (TKI). Its primary targets relevant to this study include:

- VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR helps to normalize the tumor vasculature, which can enhance the infiltration of immune cells.
- MET (Mesenchymal-Epithelial Transition factor): The MET pathway is implicated in tumor growth, invasion, and metastasis.
- TAM Kinases (Tyro3, Axl, Mer): These kinases are involved in immunosuppressive signaling within the tumor microenvironment. By inhibiting TAM kinases, cabozantinib may help to shift the tumor microenvironment from an immunosuppressive to an immune-permissive state.

The combination of these two agents is hypothesized to have a synergistic effect, where cabozantinib's modulation of the tumor microenvironment enhances the anti-tumor activity of the immune system unleashed by nivolumab.

# Visualizations S2101 Study Workflow





Click to download full resolution via product page

Caption: Workflow of the **S2101** clinical trial from patient enrollment to outcome assessment.

# **Signaling Pathway of Cabozantinib and Nivolumab**



## Combined Mechanism of Action Therapeutic Agents Nivolumab Cabozantinib inhibits inhibits inhibits Tumor dell inhibits PD-L1 **VEGFR** MET **TAM Kinases** inhibitory signal **J**-Cell Tumor Growth, PD-1 **TCR** Angiogenesis Immunosuppression Invasion inhibits T\_Cell\_Activation Tumor\_Cell\_Death

Click to download full resolution via product page

Caption: Signaling pathways targeted by nivolumab and cabozantinib.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. reference.medscape.com [reference.medscape.com]
- 2. clinicaltrials.cedars-sinai.edu [clinicaltrials.cedars-sinai.edu]
- 3. Systematic assessment and optimizing algorithm of tumor mutational burden calculation and their implications in clinical decision-making PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [S2101 Clinical Trial: A Technical Deep Dive into Design and Objectives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139106#s2101-study-design-and-primaryobjectives]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com